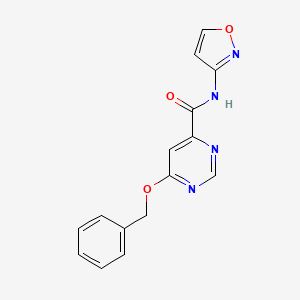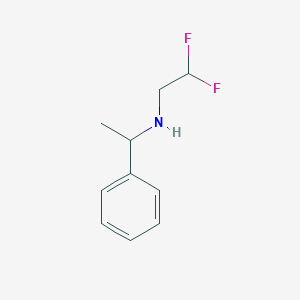
(2,2-Difluoroethyl)(phenylethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2-Difluoroethyl)(phenylethyl)amine is a compound that can be associated with fluorous and aromatic amines, which are often used in organic synthesis and catalysis. The compound itself is not directly mentioned in the provided papers, but its structure suggests it is a secondary amine with both fluorous and aromatic characteristics, which could potentially make it useful in various chemical reactions and syntheses.
Synthesis Analysis
The synthesis of related fluorous (S)- and (R)-1-phenylethylamines is described in one of the papers, where enantiopure amines are obtained in high yields through reactions with alkylating reagents or by methylation in a Leuckart–Wallach reaction . Although the exact synthesis of this compound is not detailed, the methodologies used for similar compounds could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of this compound would likely exhibit characteristics similar to those of the fluorous amines described in the papers. These amines have been characterized by their solubility patterns and fluorous partition coefficients, which are important for understanding their behavior in different solvents . The presence of the difluoroethyl group would contribute to the molecule's overall electron distribution and chemical reactivity.
Chemical Reactions Analysis
The papers provide insights into the types of reactions that aromatic and fluorous amines can undergo. For instance, aromatic amines can participate in dehydrative amidation reactions catalyzed by boronic acids, as described in the first paper . Additionally, reactions with perfluorodiketones can yield various adducts and oxamides, depending on the amine used . These reactions are relevant to understanding the potential reactivity of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from the properties of similar compounds. For example, the solubility and partition coefficients of fluorous amines are influenced by their fluorous chains, which could also be the case for this compound . The presence of the phenylethyl group would also affect its physical properties, such as boiling point and density, as well as its chemical properties, including acidity and basicity.
Applications De Recherche Scientifique
PFAS Removal by Amine-Functionalized Sorbents
Ateia et al. (2019) reviewed the use of amine-containing sorbents for PFAS removal, highlighting their potential in treating municipal water and wastewater. The effectiveness of these sorbents is attributed to electrostatic interactions, hydrophobic interactions, and sorbent morphology, pointing towards the design of next-generation sorbents for efficient PFAS control (Ateia et al., 2019).
Biodegradation of Biogenic Amines
Luengo and Olivera (2020) discuss the catabolism of biogenic amines by Pseudomonas species, emphasizing the biotechnological applications of genetically manipulated microbes for eliminating biogenic amines from various sources. This research underscores the potential of microbial pathways in mitigating the impact of biogenic amines (Luengo & Olivera, 2020).
Advanced Oxidation Processes for Amine Degradation
Bhat and Gogate (2021) reviewed the degradation of nitrogen-containing compounds, including aromatic and aliphatic amines, using advanced oxidation processes (AOPs). The study provides insights into the degradation mechanisms, highlighting the role of ozone and Fenton processes in achieving high degradation efficiencies (Bhat & Gogate, 2021).
Amine-functionalized Metal–Organic Frameworks
Lin, Kong, and Chen (2016) reviewed the synthesis, structure, and applications of amine-functionalized metal–organic frameworks (MOFs). The study emphasizes the importance of amino functionality in CO2 capture, showcasing the potential of these MOFs in gas separation and catalysis (Lin, Kong, & Chen, 2016).
Mécanisme D'action
Target of Action
It’s known that this compound is used in the electrophilic 2,2-difluoroethylation of thiol, amine, and alcohol nucleophiles . These nucleophiles could be considered as the primary targets of this compound.
Mode of Action
(2,2-Difluoroethyl)(phenylethyl)amine interacts with its targets (thiol, amine, and alcohol nucleophiles) through a process called electrophilic 2,2-difluoroethylation . This process involves a hypervalent iodine reagent, (2,2-difluoro-ethyl)(aryl)iodonium triflate, via a proposed ligand coupling mechanism . This transformation offers a complementary strategy to existing 2,2-difluoroethylation methods and allows access to a wide range of 2,2-difluoroethylated nucleophiles .
Pharmacokinetics
The compound’s molecular weight is 18521 , which is within the range typically favorable for good bioavailability
Action Environment
For instance, the compound has a boiling point of 212.2±40.0 °C at 760 mmHg , suggesting that it may be stable under a wide range of temperatures.
Safety and Hazards
The safety data sheet for a related compound, phenethylamine, indicates that it is a combustible liquid and may be corrosive to metals. It is toxic if swallowed and causes severe skin burns and eye damage .
Relevant Papers A review covering the updated presence and role of 2-phenethylamines in medicinal chemistry is presented . This review enumerates open-chain, flexible alicyclic amine derivatives of this motif in key therapeutic targets, listing medicinal chemistry hits and appealing screening compounds .
Propriétés
IUPAC Name |
2,2-difluoro-N-(1-phenylethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N/c1-8(13-7-10(11)12)9-5-3-2-4-6-9/h2-6,8,10,13H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPIVZNYAXXXBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxyphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide](/img/structure/B2528978.png)
![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(diethylamino)ethyl)oxalamide](/img/structure/B2528979.png)
![(E)-2-(2-(4-(3-(naphthalen-1-yl)acryloyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2528980.png)
![4-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B2528982.png)


![methyl 2-methyl-4-oxo-3-phenyl-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2528989.png)
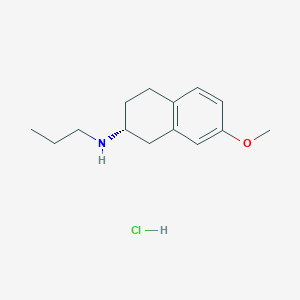
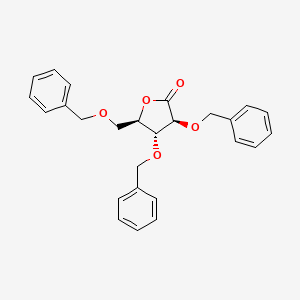
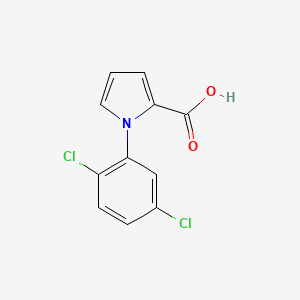
![3-Cyclopropyl-1-{1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2528996.png)
